Brevinin-1Pd belongs to the class of antimicrobial peptides, which are small, positively charged peptides that exhibit antimicrobial properties against a variety of microorganisms, including bacteria and fungi. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death .
The synthesis of Brevinin-1Pd typically employs solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) method is commonly used for this purpose due to its efficiency and the ability to produce high-purity peptides. In this method, the peptide chain is assembled on a solid support and subsequently cleaved off for purification .
After synthesis, the crude peptide undergoes purification through reverse-phase high-performance liquid chromatography (RP-HPLC). This process separates the desired peptide based on hydrophobicity. The purity and identity of Brevinin-1Pd are confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), ensuring that the final product meets the required specifications for further studies .
Brevinin-1Pd features a distinct amphipathic α-helical structure that is crucial for its biological function. In aqueous environments, it predominantly exists in a random coil conformation but adopts an α-helical structure in membrane-mimetic conditions. This structural transition is essential for its interaction with microbial membranes .
The molecular structure includes several key residues that contribute to its activity:
Brevinin-1Pd primarily acts by disrupting microbial membranes through various mechanisms, including pore formation and membrane thinning. This leads to leakage of cellular contents and ultimately cell death.
In vitro studies have demonstrated that Brevinin-1Pd exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth at low concentrations, showcasing its potential as an antimicrobial agent .
The mechanism by which Brevinin-1Pd exerts its antimicrobial effects involves several steps:
Experimental data supports that Brevinin-1Pd effectively reduces bacterial viability in various assays, confirming its role as an antimicrobial agent.
Brevinin-1Pd is characterized by:
The peptide's chemical properties include:
Brevinin-1Pd has several potential applications in scientific research and medicine:
Brevinin-1Pd belongs to the extensively diversified Brevinin-1 family of antimicrobial peptides (AMPs), first isolated from the skin secretions of Pelophylax (formerly Rana) dorsalis and structurally characterized by a C-terminal "Rana box" domain (Cys^(18)-(Xaa)₄-Lys-Cys^(24)) stabilized by a disulfide bridge [1]. Phylogenetic reconstruction of Ranidae lineages indicates that Brevinin-1Pd emerged during the late Eocene (~40 million years ago), coinciding with the rapid global dispersal of true frogs from their ancestral homeland in Indochina [7]. Molecular clock analyses calibrated using amphibian fossils reveal that the Pelophylax clade diverged from closely related genera (Rana, Lithobates) during this radiation event, with Brevinin-1Pd evolving as a lineage-specific isoform [7] [9].
Table 1: Conserved Residues in Brevinin-1 Orthologs
Residue Position | Brevinin-1Pd | B.1GHd (Hoplobatrachus) | B.1Ea (R. esculenta) | Functional Role |
---|---|---|---|---|
9 | Ala | Ala | Ala | Helix stability |
18 | Cys | Cys | Cys | Rana box formation |
23 | Lys | Lys | Lys | Membrane interaction |
24 | Cys | Cys | Cys | Rana box formation |
14* | Pro | Absent | Pro | Kink formation in structure |
*Pro¹⁴ not universally conserved [1] [2]
Maximum likelihood analyses of 292 Ranidae species confirm that Brevinin-1Pd clusters within the Pelophylax-specific clade of Brevinin-1 peptides, sharing a 92% sequence identity with Brevinin-1Pa (P. lessonae) and 88% with Brevinin-1Ea (R. esculenta) [1] [7]. Bootstrap support values >95% at key nodes substantiate the monophyly of Pelophylax-associated Brevinins, while gene tree-species tree reconciliations indicate minimal discordance from incomplete lineage sorting in this group [6] [9]. Notably, Brevinin-1Pd exhibits accelerated substitution rates in residues 10–17 (hydrophobic face) compared to conserved cationic domains, suggesting localized adaptive evolution for membrane interaction [1].
The Brevinin superfamily demonstrates complex evolutionary dynamics across Anura, with gene duplication, positive selection, and domain shuffling driving functional diversification. Over 350 Brevinin variants have been documented, primarily in Ranidae, but also in Dicroglossidae and Hylidae families [1] [2]. Ancestral state reconstructions indicate the Brevinin-2 lineage as basal, with Brevinin-1 arising via gene duplication preceding the Ranidae radiation [1]. Strikingly, caecilian amphibians (Gymnophiona) lack canonical Brevinins despite expressing 477 AMP candidates from 29 families, revealing order-specific AMP evolutionary trajectories [5] [8].
Table 2: Evolutionary Rates of Brevinin Homologs Across Amphibian Taxa
Lineage | ω (dN/dS) | Positively Selected Sites | Key Adaptations |
---|---|---|---|
Ranidae (Brevinin-1) | 1.8–2.3* | 7, 10, 12, 14, 17 | Membrane permeabilization |
Hylidae (Palustrin) | 1.2–1.6 | 3, 20, 24 | Reduced hemolysis |
Caecilians | Not detected | N/A | Novel AMP families (e.g., cathelicidins) |
Bufonidae | 0.3–0.8 | None | Gene loss in terrestrial specialists |
*ω >1 indicates positive selection [1] [8]
Branch-site models reveal strong positive selection (ω = dN/dS >1) acting on Brevinin-1 across Ranidae, particularly at residues critical for amphipathicity (e.g., Leu¹⁰, Val¹³, Ala¹⁷) [1] [2]. In contrast, C-terminal domains (including the Rana box) exhibit evolutionary constraint (ω < 0.5), underscoring their structural non-negotiability [1]. Remarkably, Brevinin-1GHd from Hoplobatrachus rugulosus—a structural analog of Brevinin-1Pd—evolved LPS-neutralizing and anti-inflammatory functions via substitutions at positions 5 (Ala→Phe) and 8 (Lys→Val), demonstrating convergent exaptation for immunomodulation in non-Ranid frogs [2].
Phylogenomic comparisons further indicate that the Brevinin superfamily diversification correlates with shifts in habitat complexity: aquatic and semi-aquatic Ranids retain the highest Brevinin diversity, while fossorial caecilians and arboreal Hylids show independent AMP innovations (e.g., Esculentins, Palustrins) [5] [8]. This suggests that ecological transitions, particularly to pathogen-rich environments like soils or freshwater systems, drive AMP structural radiation through recurrent positive selection on peptide physicochemical properties [2] [8].
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